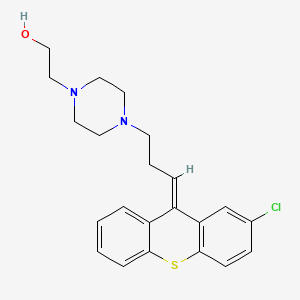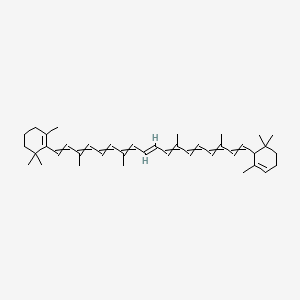
alpha-carotene, (6'R)-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-carotene, (6’R)-isomer, is a naturally occurring carotenoid with a β-ionone ring at one end and an α-ionone ring at the opposite end. It is the second most common form of carotene and is found in various fruits and vegetables, particularly those that are yellow-orange and dark-green . Carotenoids are known for their antioxidant properties and play a crucial role in human health by acting as precursors to vitamin A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-carotene, (6’R)-isomer, involves the cyclization of lycopene. The process typically includes the use of catalysts such as Lewis acids to facilitate the cyclization reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of alpha-carotene, (6’R)-isomer, is primarily achieved through the extraction from natural sources such as carrots, sweet potatoes, and pumpkins. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired isomer .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-carotene, (6’R)-isomer, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert alpha-carotene into less oxidized forms.
Isomerization: The compound can undergo cis-trans isomerization under the influence of light or heat.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, ozone, and peroxides. Conditions often involve mild temperatures and the presence of catalysts.
Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under controlled conditions.
Isomerization: Light exposure and thermal conditions are typically employed to induce isomerization.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Less oxidized forms of alpha-carotene.
Isomerization: Cis and trans isomers of alpha-carotene.
Wissenschaftliche Forschungsanwendungen
Alpha-carotene, (6’R)-isomer, has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical techniques such as HPLC and mass spectrometry.
Biology: Studied for its role in photosynthesis and photoprotection in plants.
Medicine: Investigated for its potential in reducing the risk of chronic diseases such as cancer and cardiovascular diseases due to its antioxidant properties.
Industry: Utilized in the food industry as a natural colorant and in dietary supplements for its health benefits
Wirkmechanismus
Alpha-carotene, (6’R)-isomer, exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also acts as a precursor to vitamin A, which is essential for vision, immune function, and skin health. The molecular targets include various enzymes and receptors involved in oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-carotene: Another common carotenoid with two β-ionone rings.
Lycopene: A carotenoid with an open-chain structure and no ionone rings.
Lutein: Contains two hydroxyl groups and is known for its role in eye health.
Zeaxanthin: Similar to lutein but with a different arrangement of double bonds
Uniqueness
Alpha-carotene, (6’R)-isomer, is unique due to its specific structure with one β-ionone ring and one α-ionone ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor to vitamin A and its presence in both yellow-orange and dark-green vegetables make it a valuable compound for both nutritional and industrial applications .
Eigenschaften
Molekularformel |
C40H56 |
|---|---|
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
1,3,3-trimethyl-2-[(9E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13?,20-14?,27-25?,28-26?,31-17?,32-18?,33-21?,34-22? |
InChI-Schlüssel |
ANVAOWXLWRTKGA-DJUBRPBZSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C/C=C/C=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



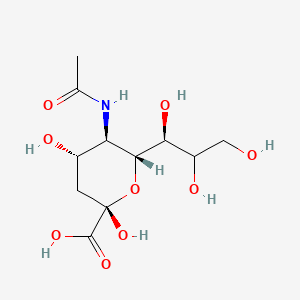
![cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762838.png)
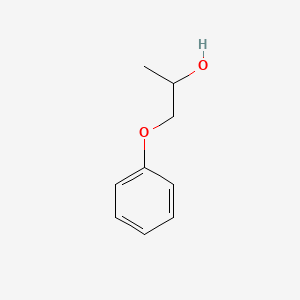
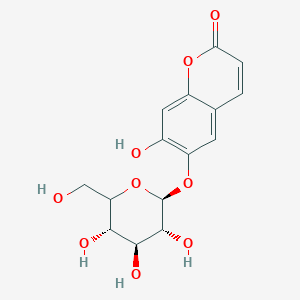
![[(1S,2R,3S,4S,6R,7R,8R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762844.png)

![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762865.png)

![(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762878.png)
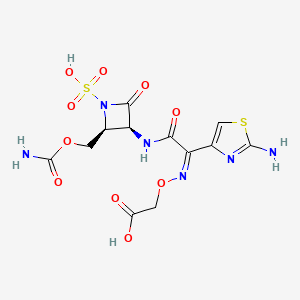
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
